molecular formula C9H12O2 B584501 4-Ethylguaiacol-d5 CAS No. 1219803-12-9

4-Ethylguaiacol-d5

Cat. No.: B584501
CAS No.: 1219803-12-9
M. Wt: 157.224
InChI Key: CHWNEIVBYREQRF-WNWXXORZSA-N
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Description

4-Ethylguaiacol-d5, also known as 4-(Ethyl-d5)-2-methoxyphenol or 2-Methoxy-4-(pentadeuteroethyl)phenol, is a deuterated form of 4-Ethylguaiacol. It is a stable isotope-labeled compound used primarily in analytical chemistry for various applications, including mass spectrometry and nuclear magnetic resonance spectroscopy. The compound has a molecular formula of C9H7D5O2 and a molecular weight of 157.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylguaiacol-d5 typically involves the deuteration of 4-Ethylguaiacol. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The product is then purified using techniques such as distillation or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethylguaiacol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Ethylguaiacol-d5 involves its interaction with various molecular targets and pathways. In biological systems, it modulates neuroinflammation and immune responses by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines. It also induces the expression of antioxidant enzymes, thereby reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylguaiacol-d5 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracing in complex mixtures .

Properties

IUPAC Name

2-methoxy-4-(1,1,2,2,2-pentadeuterioethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWNEIVBYREQRF-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of using 4-Ethylguaiacol-d5 in the study?

A1: this compound, a deuterated form of 4-Ethylguaiacol, serves as a valuable tracer in this study. Its presence in the wine indicates that the compound, originating from the surrounding environment, has penetrated the closure. This helps researchers evaluate the barrier properties of different wine closure types against volatile compounds. The study found that cork stoppers effectively prevented the migration of this compound into the wine, while synthetic closures and screw caps allowed for its permeation []. This information is crucial for winemakers seeking to prevent undesirable aroma compounds from affecting the quality of their product.

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